pKa Differentiation Relative to the 4-Positional Isomer
The predicted carboxylic acid pKa of 5-borono-1-naphthoic acid is 3.44±0.10, compared to 3.22±0.10 for its 4-positional isomer (4-borono-1-naphthoic acid, CAS 332398-57-9) [1]. This 0.22 pKa unit difference indicates weaker acidity for the 5-isomer, which can influence the compound's protonation state and solubility at processing-relevant pH values (e.g., pH 3–5).
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | 3.44±0.10 |
| Comparator Or Baseline | 4-Borono-1-naphthoic acid: pKa 3.22±0.10 |
| Quantified Difference | ΔpKa = +0.22 (target less acidic) |
| Conditions | Predicted values from authoritative chemical database (ChemicalBook) |
Why This Matters
The higher pKa of the 5-isomer may favor conjugation reactions that require a less acidic carboxylic acid partner, offering a subtle but potentially critical advantage in selective amidation or esterification protocols.
- [1] ChemicalBook. 4-Carboxynaphthalene-1-boronic acid (CAS 332398-57-9) Properties: pKa 3.22±0.10. https://www.chemicalbook.in/4-Carboxynaphthalene-1-boronic-acid.htm View Source
